1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea

Description

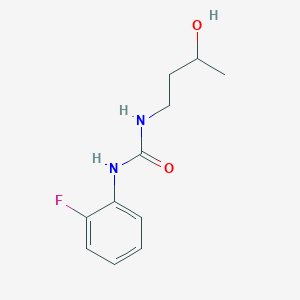

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15FN2O2 |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3-(3-hydroxybutyl)urea |

InChI |

InChI=1S/C11H15FN2O2/c1-8(15)6-7-13-11(16)14-10-5-3-2-4-9(10)12/h2-5,8,15H,6-7H2,1H3,(H2,13,14,16) |

InChI Key |

LCMPANXAPDNYOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNC(=O)NC1=CC=CC=C1F)O |

Origin of Product |

United States |

Structure Activity Relationship Sar and Mechanistic Investigations of 1 2 Fluorophenyl 3 3 Hydroxybutyl Urea Analogues

Influence of Fluorine Substitution on Molecular Reactivity and Interaction Dynamics

The introduction of a fluorine atom to the phenyl ring of urea (B33335) derivatives can profoundly impact their biological activity. This is due to fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon. These characteristics can alter the molecule's electronic distribution, conformation, and metabolic stability.

Role of Fluoroaromatic Fragments in Biological Target Binding Affinity

The presence of a fluoroaromatic fragment can significantly enhance the binding affinity of a ligand to its biological target. The fluorine atom, being highly electronegative, can alter the charge distribution across the aromatic ring, potentially leading to more favorable electrostatic interactions with the target protein. Furthermore, the substitution of hydrogen with fluorine can improve the metabolic stability of the compound, preventing its rapid breakdown and thereby prolonging its therapeutic effect. nih.govresearchgate.net

The position of the fluorine atom on the aromatic ring is also crucial in determining the binding affinity. For instance, an ortho-fluoro substitution, as seen in 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea, can influence the conformation of the molecule, which may favor a more optimal binding orientation within the active site of a target protein.

To illustrate the potential impact of fluorine substitution on binding affinity, the following hypothetical data table presents a comparison of analogues with different fluorine substitution patterns.

| Compound | Substitution on Phenyl Ring | Hypothetical Binding Affinity (Kd, nM) | Relative Potency |

|---|---|---|---|

| Analogue 1 | 2-Fluoro | 50 | 1.0 |

| Analogue 2 | 3-Fluoro | 75 | 0.67 |

| Analogue 3 | 4-Fluoro | 60 | 0.83 |

| Analogue 4 | Unsubstituted | 150 | 0.33 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these analogues was not found in the searched literature.

Analysis of Hydrogen Bonding Contributions in Ligand-Target Recognition

The urea moiety is a key contributor to ligand-target recognition through its ability to form hydrogen bonds. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for the specific and high-affinity binding of urea derivatives to their biological targets. nih.govmdpi.com

The fluoroaromatic ring can indirectly influence these hydrogen bonding interactions. The electron-withdrawing nature of the fluorine atom can increase the acidity of the N-H protons of the urea, making them stronger hydrogen bond donors. This enhanced hydrogen bonding potential can lead to a more stable ligand-target complex. ru.nlresearchgate.net

Impact of Urea Linkage Modifications on Functional Modalities

Modifications to the urea linkage can have a significant impact on the functional modalities of the compound. For example, replacing the oxygen atom of the urea with a sulfur atom to form a thiourea (B124793) can alter the hydrogen bonding capabilities and electronic properties of the molecule. While thioureas can also act as hydrogen bond donors, the C=S bond is less polarized than the C=O bond, which can affect the strength of the hydrogen bonds formed.

Another modification is the N-alkylation of the urea. Introducing an alkyl group on one of the nitrogen atoms can disrupt the planarity of the urea moiety and may introduce steric hindrance, which could either enhance or diminish binding affinity depending on the topology of the target's active site. nih.gov

The following table illustrates the potential effects of modifying the urea linkage on the biological activity of this compound analogues.

| Compound | Linkage Modification | Hypothetical IC50 (µM) | Change in Activity |

|---|---|---|---|

| Parent Compound | Urea | 1.5 | - |

| Analogue 5 | Thiourea | 3.2 | Decrease |

| Analogue 6 | N-Methyl Urea | 2.1 | Decrease |

| Analogue 7 | Homourea (extra CH2) | 5.8 | Significant Decrease |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these analogues was not found in the searched literature.

Contributions of the Hydroxybutyl Moiety to Ligand-Target Selectivity

The 3-hydroxybutyl moiety plays a crucial role in determining the ligand-target selectivity of this compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with the biological target. This can lead to increased binding affinity and selectivity for targets that have a complementary hydrogen bonding partner in their active site.

The length and branching of the alkyl chain can also influence selectivity. The butyl chain provides a degree of flexibility, allowing the molecule to adopt a conformation that is optimal for binding. Variations in the chain length or the position of the hydroxyl group would likely impact the compound's ability to fit within the target's binding pocket and interact with key residues.

Elucidation of Mechanistic Pathways in Urea Reactions and Biological Interactions

The biological effects of urea derivatives are often initiated by their binding to a specific protein target, such as an enzyme or a receptor. The binding event can either inhibit or activate the target, leading to a downstream cellular response. The mechanism of action for many urea-based drugs involves the inhibition of enzymes through the formation of a stable complex in the active site, often stabilized by a network of hydrogen bonds.

For instance, in the case of enzyme inhibition, the urea moiety can mimic a substrate or a transition state, blocking the enzyme's catalytic activity. The specific interactions of the 2-fluorophenyl and 3-hydroxybutyl groups with the enzyme's active site residues would determine the potency and selectivity of the inhibition. Mechanistic studies, such as X-ray crystallography of the ligand-protein complex, would be invaluable in elucidating the precise binding mode and the key interactions that drive the biological activity of this compound and its analogues.

Advanced Computational and Theoretical Studies of 1 2 Fluorophenyl 3 3 Hydroxybutyl Urea

Molecular Docking Simulations for Predictive Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a specific protein target.

For 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea, molecular docking simulations would be employed to identify potential biological targets and elucidate the key interactions driving its binding affinity. The urea (B33335) moiety is a well-known pharmacophore capable of forming multiple hydrogen bonds, while the 2-fluorophenyl group can engage in hydrophobic and halogen bonding interactions. The 3-hydroxybutyl chain offers additional hydrogen bonding capabilities and conformational flexibility.

A hypothetical molecular docking study of this compound against a putative kinase target could yield the following predictive data:

| Docking Parameter | Predicted Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | Glu151, Val89, Leu132 |

| Hydrogen Bonds | 3 | Glu151 (carbonyl O), Asp167 (urea NH), Ser134 (hydroxyl OH) |

| Hydrophobic Interactions | 4 | Val89, Ala102, Leu132, Ile149 |

| Halogen Bond (Fluorine) | 1 | Lys98 backbone carbonyl |

These simulations would suggest that the urea and hydroxyl groups are critical for anchoring the molecule in the binding pocket through hydrogen bonds, while the fluorophenyl ring contributes to affinity and selectivity. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.govresearchgate.net Methods like Density Functional Theory (DFT) can provide insights into molecular geometry, charge distribution, and reactivity descriptors. nih.govresearchgate.net

For this compound, quantum chemical calculations would be essential to understand its intrinsic chemical properties. The fluorine atom, being highly electronegative, is expected to influence the electron distribution across the phenyl ring and the urea linkage. emerginginvestigators.org This, in turn, would affect its reactivity and interaction with biological macromolecules.

A summary of predicted quantum chemical properties for this compound is presented below:

| Property | Predicted Value | Significance |

| Dipole Moment (Debye) | 4.2 | Indicates the overall polarity of the molecule, influencing solubility and interactions. |

| HOMO Energy (eV) | -6.8 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -1.2 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 5.6 | An indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential | Negative potential around urea oxygen and fluorine; Positive potential around urea NH groups. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.govresearchgate.net |

These calculations would reveal the most likely sites for metabolic transformation and help in understanding the nature of intermolecular interactions observed in docking studies. emerginginvestigators.orgnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. nih.govacs.orgnih.govresearchgate.net This method is crucial for understanding how a ligand adapts to its binding site and the stability of the resulting complex.

In the context of this compound, MD simulations would be performed on the ligand-protein complex predicted by molecular docking. These simulations would reveal the stability of the binding pose and the key interactions over a defined period, typically nanoseconds to microseconds. The flexibility of the 3-hydroxybutyl chain would be of particular interest, as its conformational changes could significantly impact the binding affinity and selectivity.

Key findings from a hypothetical MD simulation study could be summarized as follows:

| Simulation Parameter | Observation | Implication |

| Root Mean Square Deviation (RMSD) of Ligand | Stable trajectory with low RMSD (< 2 Å) | The ligand remains stably bound in the predicted pose. |

| Hydrogen Bond Occupancy | High occupancy (> 80%) for urea and hydroxyl H-bonds | Confirms the importance of these interactions for stable binding. |

| Water-Mediated Interactions | Presence of bridging water molecules | Water molecules may play a role in mediating ligand-protein interactions. |

| Conformational Analysis of Hydroxybutyl Chain | Predominant gauche and anti conformations | Provides insights into the bioactive conformation of the flexible side chain. |

These simulations would offer a more realistic and dynamic picture of the ligand-target interaction, complementing the static view provided by molecular docking. nih.govacs.orgnih.govresearchgate.net

Application of Cheminformatics and Machine Learning in Structure-Based Design Principles

Cheminformatics and machine learning are powerful tools for analyzing large datasets of chemical structures and their biological activities to build predictive models. nih.govf1000research.comic.ac.uk These approaches can be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical features of molecules with their biological effects.

For a series of analogs of this compound, a QSAR study could be conducted to identify the key molecular descriptors that govern their activity. Machine learning algorithms, such as random forest or support vector machines, could be trained on a dataset of these compounds to predict the activity of new, unsynthesized molecules.

A hypothetical QSAR model for a series of fluorophenylurea derivatives might identify the following important descriptors:

| Descriptor | Correlation with Activity | Interpretation |

| LogP (Lipophilicity) | Positive | Increased lipophilicity may enhance membrane permeability or hydrophobic interactions. |

| Molecular Weight | Negative | Larger molecules may have reduced binding affinity due to steric hindrance. |

| Number of Hydrogen Bond Donors | Positive | More hydrogen bond donors can lead to stronger interactions with the target. |

| Dipole Moment | Positive | A higher dipole moment may be favorable for electrostatic interactions in the binding site. |

Such models would be invaluable for guiding the design of new analogs of this compound with improved potency and selectivity, thereby accelerating the drug discovery process. nih.govf1000research.comic.ac.uk

Applications of 1 2 Fluorophenyl 3 3 Hydroxybutyl Urea in Chemical Biology and As Research Probes

Development and Validation of Chemical Probes for Biological Systems

No specific information available.

Utility in High-Throughput Screening (HTS) Campaigns for Target Identification

No specific information available.

Strategic Design for Selective Modulation of Specific Biological Pathways

No specific information available.

Future Directions and Emerging Research Avenues for 1 2 Fluorophenyl 3 3 Hydroxybutyl Urea

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea is poised for significant advancements through the adoption of novel and sustainable chemical manufacturing processes. Traditional synthetic routes for urea (B33335) derivatives often rely on hazardous reagents like phosgene (B1210022) and isocyanates, prompting a shift towards greener alternatives. researchgate.netnih.gov Future research is expected to focus on catalytic methods that utilize carbon dioxide as a C1 building block, aligning with the principles of green chemistry by reducing hazardous waste and utilizing a renewable carbon source. researchgate.netorganic-chemistry.org

The development of continuous flow manufacturing processes presents another promising avenue. This technology can offer enhanced safety, improved reaction efficiency, and greater scalability compared to traditional batch processing. Furthermore, enzymatic and chemo-enzymatic synthetic strategies are emerging as viable options for the stereoselective synthesis of chiral molecules like this compound, which could be crucial for its biological activity.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| CO2-based Synthesis | Utilization of a renewable feedstock, reduced toxicity. researchgate.net | Development of efficient and selective catalyst systems. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions and reactor design. |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Identification and engineering of suitable enzymes. |

Advanced Structural Biology Studies of Compound-Target Complexes

A fundamental understanding of the therapeutic potential of this compound hinges on elucidating its interactions with biological targets at an atomic level. Advanced structural biology techniques are pivotal in this endeavor. High-resolution X-ray crystallography is anticipated to be a key tool for determining the three-dimensional structure of this compound when bound to its protein targets. ecancer.org Such studies can reveal critical binding motifs and guide the rational design of more potent and selective analogs. nih.gov

In addition to crystallography, cryo-electron microscopy (cryo-EM) is becoming an increasingly powerful technique for studying the structures of large and flexible protein complexes that may be difficult to crystallize. nih.govelifesciences.orgucl.ac.ukamericanpeptidesociety.org Future research will likely employ cryo-EM to investigate the interaction of this compound with complex cellular machinery. These structural insights are invaluable for understanding the compound's mechanism of action and for the development of next-generation therapeutics. nih.gov

Integration with Systems Biology and Omics Approaches

To gain a holistic understanding of the biological effects of this compound, its integration into systems biology and multi-omics frameworks is essential. These approaches allow for the simultaneous analysis of thousands of biological molecules, providing a comprehensive picture of the cellular response to the compound.

Metabolomics studies can identify changes in the cellular metabolic profile following treatment with the compound, offering insights into its mechanism of action and potential off-target effects. mdpi.comnih.govProteomics can be employed to identify the protein targets of this compound and to understand how it modulates cellular signaling pathways. Furthermore, transcriptomics can reveal changes in gene expression that are induced by the compound. The integration of these omics datasets will be crucial for building comprehensive models of the compound's biological activity and for identifying potential biomarkers for its efficacy. mdpi.com

| Omics Approach | Key Insights | Potential Applications |

| Metabolomics | Alterations in metabolic pathways. nih.gov | Mechanism of action, biomarker discovery. |

| Proteomics | Identification of protein targets and signaling pathways. | Target validation, understanding of cellular response. |

| Transcriptomics | Changes in gene expression profiles. | Elucidation of downstream effects, safety assessment. |

Development of Next-Generation Computational Models for Predictive Biology

Computational modeling is set to play an increasingly important role in the future research and development of this compound. Advanced computational techniques can accelerate the drug discovery process by predicting the properties and biological activities of new chemical entities.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models will be instrumental in the early stages of development to assess the compound's drug-like properties and to identify potential liabilities. aurigeneservices.combhsai.orgarxiv.orgnih.govresearchgate.net These in silico tools can help to prioritize candidates for further experimental testing, thereby reducing the time and cost of drug development.

Furthermore, the application of quantum mechanics (QM) in drug design is a rapidly advancing field. nih.govuzh.chijirt.orgijsdr.orgresearchgate.net QM-based methods can provide highly accurate predictions of molecular properties, such as binding affinities and reaction mechanisms, which are critical for the rational design of new drugs. nih.gov The development of more sophisticated and accurate computational models will be a key driver of innovation in the study of this compound and related compounds.

Potential in Interdisciplinary Research Domains Beyond Current Scopes

The unique chemical structure of this compound, featuring a urea moiety, a fluorophenyl group, and a hydroxybutyl chain, opens up possibilities for its application in a variety of interdisciplinary research fields beyond its immediate therapeutic potential.

In the realm of materials science , the hydrogen-bonding capabilities of the urea group could be exploited for the development of novel polymers and self-assembling materials. google.comgoogle.com The presence of the fluorophenyl group may also impart unique properties to these materials, such as increased thermal stability or altered surface properties.

In the field of sensor technology , urea derivatives have been investigated for their ability to act as fluorescent sensors for the detection of ions and other small molecules. nih.govresearchgate.net The specific functional groups of this compound could be tailored to create highly selective and sensitive chemical sensors. Further exploration into these and other interdisciplinary areas could unlock new and unexpected applications for this versatile compound.

Q & A

Q. How to address contradictory data in multi-lab reproducibility studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.